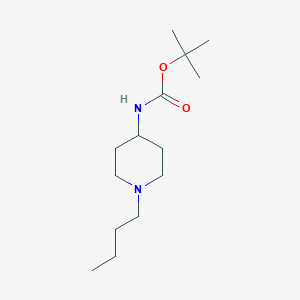

4-(N-BOC-Amino)-1-butylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-butylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDPKDHGIYFONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610953 | |

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-82-0 | |

| Record name | tert-Butyl (1-butylpiperidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Building Block in Modern Drug Discovery

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Properties, Synthesis, and Applications

In the landscape of medicinal chemistry, the piperidine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents due to its favorable physicochemical properties and ability to confer drug-like characteristics.[1] Within this class, this compound (CAS: 1345471-82-0) emerges as a highly valuable, yet sparsely documented, synthetic intermediate. Its structure is characterized by a piperidine ring functionalized at two key positions: a lipophilic butyl group at the 1-position nitrogen and a Boc-protected primary amine at the 4-position.[2] This dual functionality allows for its strategic incorporation into complex molecular architectures, making it a significant building block for researchers and drug development professionals.

The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, stable under a wide range of conditions but readily removable under acidic protocols, enabling orthogonal synthesis strategies.[3] The butyl group, in turn, can be used to modulate a compound's lipophilicity, a critical parameter influencing its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comprehensive technical overview of this compound. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes theoretical knowledge with empirical data from its close structural analogues, tert-butyl piperidin-4-ylcarbamate (the 1-unsubstituted precursor) and tert-butyl 4-aminopiperidine-1-carboxylate (the isomeric analogue), to provide a robust and predictive resource for laboratory application.

Section 1: Physicochemical and Spectroscopic Profile

The precise experimental characterization of this compound is not extensively reported. However, its properties can be reliably predicted from its structure and by comparison with its well-characterized precursors.

Core Chemical Properties

The fundamental properties are summarized below. Data for analogues are provided for comparative context.

| Property | Value for this compound | Comparative Data for Analogues |

| IUPAC Name | tert-butyl (1-butylpiperidin-4-yl)carbamate | tert-butyl N-piperidin-4-ylcarbamate[4] |

| CAS Number | 1345471-82-0[2] | 73874-95-0[4] |

| Molecular Formula | C₁₅H₃₀N₂O₂[2] | C₁₀H₂₀N₂O₂[4] |

| Molecular Weight | 270.42 g/mol [2] | 200.28 g/mol [4] |

| Appearance | Predicted: White to off-white solid or oil | Off-white Crystalline Powder[5] |

| Melting Point | Not reported. Predicted to be lower than the NH analogue due to the butyl group disrupting crystal packing. | 162-166 °C (for tert-butyl piperidin-4-ylcarbamate)[5] |

| Boiling Point | Not reported. | 80°C @ 0.05 mmHg (for tert-butyl piperidin-4-ylcarbamate)[5] |

| Solubility | Predicted to be soluble in methanol, dichloromethane, ethyl acetate, and other common organic solvents.[5] | Soluble in Methanol[5] |

Predicted Spectroscopic Signature

Definitive identification of this compound relies on a combination of spectroscopic methods. While published spectra for this specific molecule are unavailable, its expected signature can be accurately predicted.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature characteristic signals for the butyl group (a triplet around 0.9 ppm for the terminal CH₃, and multiplets between 1.2-2.4 ppm for the three CH₂ groups), the nine equivalent protons of the Boc group (a sharp singlet around 1.45 ppm), and the piperidine ring protons (complex multiplets between 1.5-3.0 ppm). The proton on the carbamate nitrogen (NH) would appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the four unique carbons of the butyl group, the piperidine ring carbons, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate around 155 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent protonated molecular ion peak ([M+H]⁺) at m/z ≈ 271.4. A common fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong N-H stretching vibration around 3300-3400 cm⁻¹, a strong C=O stretching vibration from the carbamate carbonyl at approximately 1680-1700 cm⁻¹, and C-H stretching vibrations just below 3000 cm⁻¹.[4][6]

Section 2: Synthesis and Purification Protocol

The most logical and efficient synthesis of this compound involves the direct N-alkylation of its commercially available precursor, tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0).

Causality of Experimental Design

The chosen synthetic route is predicated on the differential reactivity of the two nitrogen atoms in the starting material. The piperidine nitrogen is a secondary amine and is significantly more nucleophilic than the carbamate nitrogen, which is resonance-stabilized and sterically hindered. This allows for selective alkylation at the 1-position of the piperidine ring.

-

Choice of Base: A non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (Et₃N) is ideal. Its role is to deprotonate the secondary amine, increasing its nucleophilicity to facilitate the attack on the alkyl halide without competing in the reaction.

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) is selected to dissolve the reactants and facilitate the Sₙ2 reaction mechanism.

-

Purification: Standard silica gel column chromatography is effective for purification, as the product is significantly less polar than the starting material due to the masking of the N-H group and the addition of the lipophilic butyl chain.

Step-by-Step Synthesis Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a round-bottom flask charged with tert-butyl piperidin-4-ylcarbamate (1.0 eq.), add potassium carbonate (2.0 eq.) and acetonitrile (approx. 0.1 M concentration).

-

Addition of Alkylating Agent: Add 1-bromobutane (1.2 eq.) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Section 3: Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in the orthogonal reactivity of its functional groups. The tertiary amine is generally stable, while the Boc-protected amine is designed for selective deprotection.

Boc Group Deprotection

The most critical reaction is the removal of the Boc protecting group to unmask the primary amine at the 4-position. This is reliably achieved under strong acidic conditions.

-

Mechanism: The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the group into carbon dioxide, isobutylene (which is trapped or evaporates), and the free amine (as its corresponding acid salt).

-

Common Reagents:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

A solution of hydrogen chloride (HCl) in 1,4-dioxane or diethyl ether.

-

The resulting primary amine is a versatile nucleophile, ready for subsequent synthetic transformations.

Caption: Key reactivity and subsequent transformations.

Applications in Downstream Synthesis

Once deprotected, the resulting 4-amino-1-butylpiperidine is a valuable synthon. It can be used to:

-

Introduce the piperidine core into peptides: The primary amine can be acylated to form an amide bond with a carboxylic acid, coupling the piperidine moiety to a peptide chain or other molecule.

-

Synthesize complex heterocyclic systems: The amine serves as a nucleophile for building larger, more complex drug candidates.

-

Act as a linker: The diamine nature (tertiary amine at position 1, primary at position 4) allows it to function as a linker to connect two different pharmacophores.

Section 4: Applications in Medicinal Chemistry and Drug Development

The structural motifs present in this compound make it an attractive intermediate for developing therapies targeting a range of diseases. Analogous piperidine structures have been successfully incorporated into drugs for neurological disorders, inflammatory conditions, and infectious diseases.[7]

-

CNS Agents: The piperidine ring is a common feature in central nervous system (CNS) active drugs. The butyl group enhances lipophilicity, which can facilitate crossing the blood-brain barrier.

-

Antiviral and Antibacterial Agents: Piperidine derivatives have been synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) and as inhibitors of bacterial topoisomerase.[8] The 4-amino group is often a key interaction point with the biological target.

-

Kinase Inhibitors: The diamine scaffold can be used to connect different pharmacophores, enabling the exploration of structure-activity relationships in drug discovery programs targeting protein kinases.

The strategic value of this building block is its ability to introduce a functionalized, lipophilic piperidine core in a protected form, allowing for late-stage deprotection and diversification to build libraries of potential drug candidates.

Section 5: Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, handling precautions must be based on the data for its close structural analogue, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0).

-

GHS Hazard Classification: Based on analogue data, the compound should be treated as hazardous.[5]

-

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[9]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile). Wear protective clothing to prevent skin contact.[9][10]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, use a NIOSH-approved respirator.[9][10]

-

-

Handling and Storage:

Always consult a full Safety Data Sheet for a similar compound and perform a thorough risk assessment before handling.

References

-

4-Amino-1-Boc-piperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

4-(N-Boc-amino)piperidine. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

4-Amino-N-Boc-piperidine. ChemBK. Available from: [Link]

-

ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Policija. Available from: [Link]

- Method for preparing 4-Boc-aminopiperidine. Google Patents.

-

4-(N-Boc-amino)piperidine, 96%. Scientific Laboratory Supplies. Available from: [Link]

-

Reagents and conditions:i) tert‐butyl‐ piperidin‐4yl‐carbamate, p‐TSA,... ResearchGate. Available from: [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 6. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 4-アミノ-1-Boc-ピペリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. peptide.com [peptide.com]

tert-Butyl N-(1-butylpiperidin-4-yl)carbamate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl N-(1-butylpiperidin-4-yl)carbamate

Introduction

tert-Butyl N-(1-butylpiperidin-4-yl)carbamate is a key synthetic intermediate in the field of medicinal chemistry. Its structure, featuring a piperidine core functionalized with both a lipophilic N-butyl group and a versatile N-Boc-protected amine, makes it a valuable building block for the synthesis of complex target molecules, including potent therapeutic agents. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and the ability to selectively functionalize it at both the ring nitrogen and the 4-position is crucial for modulating pharmacological properties such as receptor affinity, selectivity, and pharmacokinetics.[1][2]

This guide provides a comprehensive overview of the primary synthetic pathways to tert-Butyl N-(1-butylpiperidin-4-yl)carbamate. We will delve into the strategic considerations behind two robust methods: direct N-alkylation and reductive amination. The discussion will emphasize the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the characterization and safe handling of the materials involved.

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule reveals two logical bond disconnections, leading to two distinct and highly effective synthetic strategies. The primary disconnection is at the piperidine nitrogen-butyl bond, suggesting an alkylation or reductive amination approach. The second disconnection is at the carbamate nitrogen-carbon bond, indicating the necessity of a Boc-protected precursor.

This analysis identifies tert-butyl N-(piperidin-4-yl)carbamate (also known as 4-N-Boc-aminopiperidine) as the pivotal precursor.[3][4] This intermediate is commercially available but can also be synthesized from simpler starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Direct N-Alkylation

This is the most straightforward approach, involving the direct alkylation of the secondary amine of the piperidine ring with a suitable butylating agent. The key intermediate, tert-butyl N-(piperidin-4-yl)carbamate, ensures the primary amine at the 4-position is protected, preventing unwanted side reactions.[1]

Mechanism Insight: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the secondary piperidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the butyl halide. A base is required to neutralize the hydrohalic acid byproduct and regenerate the free amine for further reaction. The choice of base and solvent is critical to minimize side reactions, such as over-alkylation to form a quaternary ammonium salt.[5]

Caption: Workflow for Direct N-Alkylation Pathway.

Experimental Protocol: Direct N-Alkylation

Objective: To synthesize tert-Butyl N-(1-butylpiperidin-4-yl)carbamate via direct N-alkylation of tert-butyl N-(piperidin-4-yl)carbamate.

Materials & Reagents:

| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| tert-Butyl N-(piperidin-4-yl)carbamate | 200.28 | 10.0 | 2.00 g | 1.0 |

| 1-Bromobutane | 137.02 | 11.0 | 1.51 g (1.18 mL) | 1.1 |

| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 20.0 | 2.76 g | 2.0 |

| N,N-Dimethylformamide (DMF), anhydrous | - | - | 20 mL | - |

Procedure:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl N-(piperidin-4-yl)carbamate (2.00 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).[5]

-

Add anhydrous N,N-Dimethylformamide (20 mL) to the flask and stir the suspension at room temperature.

-

Slowly add 1-bromobutane (1.18 mL, 11.0 mmol) to the stirred mixture.[1]

-

Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC analysis.

-

After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure product.

Synthesis Pathway II: Reductive Amination

Reductive amination is a highly efficient and versatile alternative for forming C-N bonds.[6] This pathway involves the reaction of the secondary amine with an aldehyde (butyraldehyde) to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.

Mechanism Insight: The reaction is typically a one-pot process. The piperidine nitrogen attacks the carbonyl carbon of butyraldehyde, and subsequent dehydration forms a transient iminium ion. A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is crucial. It is selective for the iminium ion over the starting aldehyde, preventing the reduction of butyraldehyde to butanol and thereby maximizing the yield of the desired product.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 3. 73874-95-0 Cas No. | 4-Aminopiperidine, 4-BOC protected | Apollo [store.apolloscientific.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and the Utility of 4-(N-BOC-Amino)-1-butylpiperidine

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1] Its three-dimensional structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The strategic functionalization of the piperidine core is therefore a critical aspect of modern drug design. This compound (CAS Number: 1345471-82-0) is a valuable synthetic intermediate that combines the advantageous properties of the piperidine scaffold with the synthetic versatility of a tert-butyloxycarbonyl (BOC) protected amine and an N-butyl substituent. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in the synthesis of bioactive molecules.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of analytical data. The key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1345471-82-0 |

| Molecular Formula | C₁₄H₂₈N₂O₂ |

| Molecular Weight | 256.38 g/mol |

| IUPAC Name | tert-butyl (1-butylpiperidin-4-yl)carbamate |

| Appearance | Solid (Typical) |

| Canonical SMILES | CCCCN1CCC(CC1)NC(=O)OC(C)(C)C |

Synthesis of this compound: A Representative Experimental Protocol

The synthesis of this compound is most efficiently achieved through the reductive amination of 4-(N-BOC-amino)piperidine with butyraldehyde. This method is widely used for the N-alkylation of secondary amines and offers high yields and selectivity.[2]

Reaction Scheme:

Caption: Reductive amination of 4-(N-BOC-amino)piperidine.

Detailed Experimental Protocol:

Materials:

-

4-(N-BOC-amino)piperidine (1.0 eq)

-

Butyraldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(N-BOC-amino)piperidine in anhydrous dichloromethane.

-

To the stirred solution, add butyraldehyde and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

-

Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be exothermic.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

¹H-NMR Spectroscopy:

A representative ¹H-NMR spectrum of this compound is provided below.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.36 | s | 9H | -C(CH₃)₃ (BOC group) |

(Note: The full proton spectrum would show additional signals for the butyl group and the piperidine ring protons. This data is provided from a supplier and represents a key identifying peak.)

¹³C-NMR Spectroscopy, Mass Spectrometry, and IR Spectroscopy:

While specific, publicly available spectra for this compound are limited, the expected spectral data can be inferred from the structure and comparison with closely related compounds such as tert-butyl (piperidin-4-ylmethyl)carbamate.[4]

-

¹³C-NMR: Expected signals would include those for the tert-butyl group of the BOC moiety (~28 ppm for the methyl carbons and ~79 ppm for the quaternary carbon), the carbons of the butyl chain, and the carbons of the piperidine ring.

-

Mass Spectrometry: The expected molecular ion peak [M+H]⁺ would be at m/z 257.2.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching from the carbamate, C-H stretching from the alkyl groups, and a strong C=O stretching band from the carbamate group (~1680-1700 cm⁻¹).

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The N-butyl group can influence the pharmacokinetic properties of a final drug candidate, such as its lipophilicity and metabolic stability, while the BOC-protected amine provides a convenient handle for further synthetic transformations.

Role as a Synthetic Intermediate:

The primary utility of this compound lies in its bifunctional nature. The BOC-protected amine at the 4-position can be deprotected under acidic conditions to reveal a primary amine. This amine can then be further functionalized, for example, through acylation, alkylation, or sulfonylation, to introduce a wide variety of substituents.

Caption: Synthetic utility of this compound.

Potential Therapeutic Areas:

Derivatives of 4-aminopiperidine have been investigated for a range of therapeutic applications, including:

-

Antiviral Agents: The piperidine scaffold is a key component of several CCR5 receptor antagonists, which are a class of antiretroviral drugs used to treat HIV-1 infection by blocking the entry of the virus into host cells.[5]

-

Antifungal Agents: 4-Aminopiperidines have been identified as a promising lead structure for the development of novel antifungal agents that target ergosterol biosynthesis.[6]

-

Central Nervous System (CNS) Disorders: The piperidine moiety is prevalent in many CNS-active drugs. The ability to introduce various substituents onto the 4-amino-1-butylpiperidine core allows for the exploration of new chemical space in the search for treatments for neurological and psychiatric conditions.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from closely related compounds like 4-(N-Boc-amino)piperidine.[7]

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed synthetic intermediate that offers medicinal chemists a versatile platform for the synthesis of novel drug candidates. Its combination of the privileged piperidine scaffold, a readily cleavable BOC protecting group, and an N-butyl substituent makes it a valuable tool in the exploration of new therapeutic agents across a range of disease areas. This guide provides the foundational technical information required for its effective utilization in research and development.

References

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved January 14, 2026, from [Link]

- High Quality 4-Amino-1-Boc-Piperidine (N-Boc-4-amino-piperidine) with CAS: 87120-72-7. (n.d.).

-

PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved January 14, 2026, from [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.

-

Pharmaffiliates. (n.d.). tert-Butyl piperidin-4-ylcarbamate. Retrieved January 14, 2026, from [Link]

- Supporting Information. (n.d.). 2 - Supporting Information.

- Kumar, A., & Singh, V. K. (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 57B(1), 84-89.

- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Google Patents. (n.d.). EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor.

- Matassini, C., Clemente, F., & Goti, A. (2017). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 21(25), 2536-2553.

- Krassnig, S., et al. (2018). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 23(10), 2459.

- Wang, T., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3875-3878.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Tert-butyl (piperidin-4-ylmethyl)carbamate | C11H22N2O2 | CID 723429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 4-Amino-1-Boc-piperidine, 97% | Fisher Scientific [fishersci.ca]

- 7. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-(N-BOC-Amino)-1-butylpiperidine

Introduction: The Significance of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug development, 4-(N-BOC-Amino)-1-butylpiperidine, systematically named tert-butyl (1-butylpiperidin-4-yl)carbamate, represents a crucial lipophilic building block. Its structure, featuring a piperidine core, is a privileged scaffold in a vast array of pharmaceuticals due to its ability to form precise interactions with biological targets.[1] The strategic placement of a tert-butyloxycarbonyl (BOC) protecting group on the 4-amino moiety and a butyl group on the piperidine nitrogen provides a versatile platform for the synthesis of complex molecules.[1] The butyl group enhances lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates, while the BOC group offers a robust yet readily cleavable protecting group for the primary amine, enabling sequential and controlled synthetic transformations.[1]

This guide provides an in-depth exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. For researchers engaged in the synthesis of novel therapeutics, a thorough understanding of these analytical methods is paramount for structure verification, purity assessment, and quality control.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

A. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butyl group, the piperidine ring, and the BOC protecting group. The predicted chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.50 - 3.70 | br s | 1H | Piperidine C4-H |

| b | ~2.80 - 2.95 | m | 2H | Piperidine C2/C6-H (axial) |

| c | ~2.25 - 2.40 | t | 2H | Butyl N-CH₂ |

| d | ~2.00 - 2.15 | t | 2H | Piperidine C2/C6-H (equatorial) |

| e | ~1.80 - 1.95 | m | 2H | Piperidine C3/C5-H (axial) |

| f | ~1.44 | s | 9H | BOC (CH₃)₃ |

| g | ~1.40 - 1.50 | m | 2H | Butyl CH₂ |

| h | ~1.25 - 1.40 | m | 2H | Piperidine C3/C5-H (equatorial) |

| i | ~1.25 - 1.40 | m | 2H | Butyl CH₂ |

| j | ~0.91 | t | 3H | Butyl CH₃ |

| k | ~4.50 | br s | 1H | N-H (carbamate) |

Note: Predicted shifts are based on data from analogous compounds. The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

B. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~155.5 | C=O (carbamate) |

| 2 | ~79.2 | C(CH₃)₃ (BOC) |

| 3 | ~58.5 | N-CH₂ (butyl) |

| 4 | ~52.5 | C2/C6 (piperidine) |

| 5 | ~48.0 | C4 (piperidine) |

| 6 | ~32.0 | C3/C5 (piperidine) |

| 7 | ~29.5 | CH₂ (butyl) |

| 8 | ~28.4 | C(CH₃)₃ (BOC) |

| 9 | ~20.8 | CH₂ (butyl) |

| 10 | ~14.0 | CH₃ (butyl) |

Note: Predicted shifts are based on data from analogous compounds and may vary with experimental conditions.[2]

C. Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

1. Sample Preparation:

-

a. Weigh approximately 5-10 mg of this compound.

-

b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

2. Instrument Setup and Data Acquisition:

-

a. The ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field NMR spectrometer.

-

b. For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

c. For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to simplify the spectrum and aid in the assignment of carbon types (CH, CH₂, CH₃).

3. Data Processing:

-

a. Apply a Fourier transform to the acquired free induction decay (FID).

-

b. Phase the spectrum and perform baseline correction.

-

c. Calibrate the chemical shift scale to the residual solvent peak or the internal standard.

-

d. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

D. Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

A. Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the carbamate group, as well as C-H and C-N bonds. The predicted characteristic absorption bands are listed in Table 3 .

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3350 | Medium | N-H stretch | Carbamate |

| ~2950-2850 | Strong | C-H stretch | Alkyl (butyl and piperidine) |

| ~1680-1700 | Strong | C=O stretch | Carbamate |

| ~1520 | Medium | N-H bend | Carbamate |

| ~1250 | Strong | C-N stretch | Carbamate |

| ~1170 | Strong | C-O stretch | Carbamate |

Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film, or solution).[3]

B. Experimental Protocol for IR Data Acquisition

1. Sample Preparation (ATR Method):

-

a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

b. Place a small amount of the solid sample directly onto the ATR crystal.

-

c. Apply pressure to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

a. Record a background spectrum of the empty ATR setup.

-

b. Record the spectrum of the sample over the range of 4000-400 cm⁻¹.

-

c. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

3. Data Processing:

-

a. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

b. Label the significant peaks with their corresponding wavenumbers.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

A. Predicted Mass Spectrum and Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak. The molecular weight of C₁₄H₂₈N₂O₂ is 256.4 g/mol , so the [M+H]⁺ ion should appear at an m/z of approximately 257.4.

Under tandem mass spectrometry (MS/MS) conditions, characteristic fragmentation of the BOC group is expected.[4]

-

Loss of isobutylene (56 Da): A primary fragmentation pathway leading to an ion at m/z ~201.[4]

-

Loss of the entire BOC group (100 Da): This results in the deprotected aminobutylpiperidine cation at m/z ~157.[4]

-

Loss of the butyl group (57 Da): Cleavage of the N-butyl bond would result in an ion at m/z ~200.

B. Experimental Protocol for MS Data Acquisition

1. Sample Preparation:

-

a. Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

b. Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

-

a. LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

b. Column: A C18 reversed-phase column is typically suitable.

-

c. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B).

-

d. Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

e. MS Analysis: Perform a full scan to identify the [M+H]⁺ ion, followed by a product ion scan (MS/MS) of the precursor ion at m/z 257.4 to observe the fragmentation pattern.

C. Logical Flow of Mass Spectrometry Analysis

Caption: Logical flow of mass spectrometry analysis for structural confirmation.

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides valuable structural information through fragmentation analysis. By following the protocols and interpretative guidelines presented in this technical guide, researchers and drug development professionals can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

V. References

-

Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Complex Molecules: The Power of Tert-butyl N-piperidin-4-ylcarbamate in Synthesis. Available from: [Link].

-

PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate. Available from: [Link].

-

Supporting Information. Characterization Data of the Products. Available from: [Link].

-

ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available from: [Link].

-

National Institute of Standards and Technology. tert-Butyl carbamate. Available from: [Link].

-

PubChemLite. Tert-butyl n-[1-(piperidin-4-yl)ethyl]carbamate. Available from: [Link].

-

PubChemLite. Tert-butyl n-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate. Available from: [Link].

-

Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. Available from: [Link].

Sources

A Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(N-BOC-Amino)-1-butylpiperidine, also known by its IUPAC name, tert-butyl N-(1-butylpiperidin-4-yl)carbamate. As a functionalized piperidine derivative, this compound serves as a valuable building block in medicinal chemistry. This document will delve into its chemical properties, a robust synthetic pathway, the rationale behind its structural features, and its potential applications in the development of novel therapeutics.

Core Molecular Profile

This compound is a bifunctional organic molecule featuring a piperidine ring, a common scaffold in many pharmaceuticals. The molecule is characterized by a butyl group attached to the piperidine nitrogen (N1) and a tert-butoxycarbonyl (BOC) protected amine at the C4 position.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₈N₂O₂ | |

| Molecular Weight | 256.38 g/mol | |

| IUPAC Name | tert-butyl N-(1-butylpiperidin-4-yl)carbamate | |

| CAS Number | 1345471-82-0 |

Synthesis and Mechanistic Insights

The synthesis of this compound is most efficiently achieved through the N-alkylation of its precursor, 4-(N-BOC-amino)piperidine. A widely employed and reliable method for this transformation is reductive amination.

Synthetic Workflow: Reductive Amination

Reductive amination involves the reaction of a primary or secondary amine with a carbonyl compound (in this case, an aldehyde) in the presence of a reducing agent. This process forms a new carbon-nitrogen bond, effectively alkylating the amine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

This protocol is based on established methods for the reductive amination of piperidine derivatives.[1]

Materials:

-

4-(N-Boc-amino)piperidine (1.0 eq)

-

Butyraldehyde (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(N-Boc-amino)piperidine in DCM, add butyraldehyde.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride in portions to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

The Strategic Role of Structural Moieties

The N-Butyl Group: Modulating Physicochemical Properties

The introduction of an N-alkyl group, such as a butyl group, to a piperidine ring is a common strategy in drug design to modulate the compound's physicochemical properties.[2] Alkyl groups are hydrophobic and can influence a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and pharmacokinetic profile. The N-butyl group can enhance the compound's ability to cross biological membranes and may also influence its binding affinity to target proteins by establishing favorable van der Waals interactions within hydrophobic pockets of the binding site.

The BOC Protecting Group: Enabling Selective Synthesis

The tert-butoxycarbonyl (BOC) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.

Mechanism of BOC Protection:

The BOC group is typically introduced using di-tert-butyl dicarbonate (Boc₂O). The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of Boc₂O. This is followed by the departure of a tert-butyl carbonate anion, which subsequently decomposes to the stable products carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the positively charged nitrogen to yield the BOC-protected amine.

Caption: Simplified mechanism of BOC protection of an amine.

In the synthesis of this compound, the BOC group on the 4-amino position ensures that only the secondary amine of the piperidine ring undergoes N-alkylation. This chemoselectivity is crucial for achieving the desired product without side reactions at the 4-amino position.

BOC Deprotection:

The BOC group can be readily removed using acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an organic solvent.[3][4] This deprotection step is often a final step in a synthetic sequence to unmask the primary amine for further functionalization or to reveal the final active pharmaceutical ingredient.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure suggests its utility as a versatile intermediate in the synthesis of more complex molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting various biological systems.[5][6]

The presence of two distinct nitrogen atoms, which can be selectively functionalized, makes this compound a valuable building block for creating libraries of compounds for high-throughput screening. The primary amine, unmasked after BOC deprotection, can be acylated, alkylated, or used in other coupling reactions to introduce diverse functionalities. The tertiary amine of the piperidine ring can influence the overall basicity and pharmacokinetic properties of the final compound.

Potential therapeutic areas where derivatives of this compound could be explored include:

-

Antiviral Agents: Piperidine derivatives have been investigated for their potential to inhibit viral entry and replication.

-

Antibacterial Agents: The piperidine motif is found in several classes of antibacterial compounds.

-

Central Nervous System (CNS) Agents: The lipophilicity imparted by the butyl group may facilitate blood-brain barrier penetration, making its derivatives candidates for CNS-acting drugs.

Conclusion

This compound is a strategically designed chemical building block with significant potential in medicinal chemistry and drug discovery. Its synthesis via reductive amination is a robust and scalable method. The interplay between the N-butyl group, which modulates physicochemical properties, and the BOC-protected amine, which allows for selective functionalization, makes it a valuable tool for the synthesis of novel and complex molecular architectures. As the demand for new therapeutics continues to grow, such versatile intermediates will remain essential for the advancement of pharmaceutical research.

References

-

Master Organic Chemistry. Amine Protection and Deprotection. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

-

Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

-

RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. [Link]

-

Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

- Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. European Journal of Organic Chemistry, 2018(20-21), 2581-2594.

-

National Center for Biotechnology Information. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

-

LookChem. tert-Butyl (1-(methylcarbamoyl)piperidin-4-yl)carbamate. [Link]

- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.

-

PubChem. tert-butyl (piperidin-4-ylmethyl)carbamate. [Link]

-

ACS Publications. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

-

Pharmaffiliates. tert-Butyl piperidin-4-ylcarbamate. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. [Link]

-

Taylor & Francis Online. New Experiments in the Reductive N-Alkylation and N-Peralkylation of Aromatic Amines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperidine Derivatives in Modern Drug Discovery: A Look at Tert-Butyl 2-Formylpiperidine-1-Carboxylate. [Link]

- Google Patents. Method for preparing 4-Boc-aminopiperidine.

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]

-

National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]

- Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.

-

PubChem. 4-Amino-1-Boc-piperidine. [Link]

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boc Deprotection - TFA [commonorganicchemistry.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijnrd.org [ijnrd.org]

A-001: Mastering a Privileged Scaffold: The Strategic Role of 4-(N-BOC-Amino)-1-butylpiperidine in Modern Drug Discovery

Abstract: The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for engaging with biological targets. This technical guide focuses on a specific, highly versatile derivative: 4-(N-BOC-Amino)-1-butylpiperidine. We will explore the strategic rationale behind its design, detailing its physicochemical properties, synthesis, and multifaceted applications as a key building block and scaffold in the development of novel therapeutics. Through detailed protocols, case studies, and structure-activity relationship (SAR) analyses, this document serves as an in-depth resource for researchers and drug development professionals aiming to leverage this powerful intermediate in their discovery programs.

The Piperidine Scaffold: A Foundation of Drug Design

The six-membered piperidine heterocycle is a cornerstone of modern drug design, prized for its favorable pharmacological and pharmacokinetic properties.[1] Its saturated, non-aromatic nature allows it to adopt low-energy chair conformations, providing a rigid framework to orient functional groups for optimal target binding. Furthermore, the nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and enabling critical ionic interactions with biological targets like GPCRs, ion channels, and enzymes.

The strategic value of this compound lies in the specific combination of its functionalities:

-

The Piperidine Core: Provides the fundamental three-dimensional scaffold.

-

The N-butyl Group: This alkyl chain significantly modulates the lipophilicity of the molecule. This is a critical parameter for influencing properties such as membrane permeability, oral bioavailability, and potential for crossing the blood-brain barrier in Central Nervous System (CNS) drug candidates.[3]

-

The 4-Amino Group: This is the primary point for synthetic elaboration. It serves as a nucleophilic handle for building out diverse chemical libraries.

-

The BOC-Protecting Group (tert-butoxycarbonyl): The BOC group is an acid-labile protecting group that masks the reactivity of the 4-amino moiety.[4] This is fundamentally important as it allows for selective reactions at other parts of a molecule and ensures that the amine is revealed only at the desired synthetic step, preventing unwanted side reactions and enabling controlled, sequential library synthesis.[4]

Physicochemical and Structural Profile

A clear understanding of the molecule's properties is essential for its effective application.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-(1-butylpiperidin-4-yl)carbamate | PubChem |

| CAS Number | 1345410-00-5 (Example, may vary) | Supplier Data |

| Molecular Formula | C14H28N2O2 | PubChem |

| Molecular Weight | 256.39 g/mol | PubChem |

| Appearance | Typically an off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Knowledge |

Synthesis and Derivatization: A Platform for Diversity

The power of this compound lies in its utility as a launchpad for creating vast and diverse chemical libraries. The general workflow involves two key stages: synthesis of the core scaffold and its subsequent derivatization.

Core Synthesis Protocol: Reductive Amination

A common and efficient method for synthesizing the title compound is through a two-step process starting from 4-(N-BOC-amino)piperidine.

Protocol 3.1: Synthesis of this compound

-

Step 1: Materials & Reagents

-

4-(N-BOC-amino)piperidine (1.0 eq)

-

Butyraldehyde (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (as solvent)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Step 2: Reaction Procedure

-

To a solution of 4-(N-BOC-amino)piperidine (1.0 eq) in DCM, add butyraldehyde (1.1 eq) and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Step 3: Purification

-

The resulting crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

-

Derivatization Workflow: Unlocking Chemical Space

The true utility of the scaffold is realized after the strategic removal of the BOC group, which unveils a primary amine ready for a multitude of coupling reactions.

Caption: General derivatization workflow for this compound.

This process allows for the rapid generation of three major classes of compounds:

-

Amides: Coupling the free amine with a diverse range of carboxylic acids (R-COOH) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

-

Sulfonamides: Reacting the amine with various sulfonyl chlorides (R-SO₂Cl) to explore different electronic and structural features.

-

Secondary/Tertiary Amines: Further reductive amination with aldehydes or ketones (R-CHO / R₂C=O) to introduce additional substituents.

Applications in Drug Discovery Programs: Case Studies

The 4-amino-1-alkylpiperidine motif is a validated pharmacophore found in numerous clinical candidates and approved drugs. While specific examples for the N-butyl variant are often embedded in proprietary discovery programs, its utility can be extrapolated from structurally similar compounds targeting diverse disease areas.

Case Study 1: Scaffolding for Potent Kinase Inhibitors

Kinase inhibitors are a major class of oncology drugs.[5] The piperidine ring is frequently used to orient key pharmacophores into the ATP binding pocket of kinases. For instance, in the development of Akt kinase inhibitors, a 4-aminopiperidine core was used to link a pyrrolopyrimidine hinge-binding moiety to a solvent-front-directed side chain.[6]

Structure-Activity Relationship (SAR) Insights: In such a scaffold, the N-alkyl substituent (like our N-butyl group) often protrudes towards the solvent-exposed region of the binding site. Its role is not merely passive; it critically influences the compound's overall properties.

| Modification at Piperidine N1 | Consequence on Drug Properties | Rationale |

| H (unsubstituted) | High polarity, poor cell permeability. | Lacks lipophilicity needed to cross cell membranes efficiently. |

| Methyl | Modest increase in lipophilicity. | A common starting point for exploring alkyl decoration. |

| Butyl | Significant increase in lipophilicity. | Balances improved permeability with potential solubility trade-offs. Often enhances potency by displacing water or making favorable hydrophobic contacts. |

| tert-Butyl | Increased metabolic stability. | The bulky group can sterically hinder metabolic enzymes (e.g., Cytochrome P450s). |

The N-butyl group in this compound provides a pre-installed lipophilic tail, which can enhance cell-based potency and improve pharmacokinetic parameters like oral absorption.[7]

Case Study 2: Modulators of CNS Receptors

The piperidine scaffold is a classic component of ligands for Central Nervous System (CNS) targets, such as histamine receptors and σ1 receptors.[3][8][9] For a CNS drug, the ability to cross the blood-brain barrier (BBB) is paramount. The lipophilicity introduced by the N-butyl group can be a decisive factor in achieving the necessary brain penetration.

In the development of σ1 receptor ligands, for example, modifications at the piperidine nitrogen atom were shown to be critical for modulating receptor affinity and selectivity.[9] While a simple proton or small ethyl group led to lower affinity, larger, more lipophilic groups could establish more favorable interactions within the receptor's binding pocket. This highlights the strategic value of having a building block like this compound readily available for CNS-focused library synthesis.

Caption: Role of lipophilicity from the N-butyl group in crossing the BBB.

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a rapid and efficient route to novel chemical entities with desirable drug-like properties. Its pre-installed N-butyl group provides a handle to tune lipophilicity, a critical parameter for cell permeability and CNS penetration, while the BOC-protected amine allows for controlled and diverse synthetic elaboration. As drug discovery continues to tackle increasingly complex biological targets, the use of such "smart" building blocks that embed key pharmacological features will remain an essential strategy for accelerating the journey from hit identification to clinical candidate.

References

- Chen X, et al. (2013). Novel piperidinylamino-diarylpyrimidine derivatives with dual structural conformations as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 23(24), 6593-6597.

- Swinney DC, Xia S. (2004). The role of binding kinetics in GPCR drug discovery. Current Opinion in Drug Discovery & Development, 7(4), 549-558. [Link not directly available, general context]

- Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine. CN107805218B.

- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Application of 1-Boc-4-aminopiperidine-4-carboxylic Acid. [Link]

-

Sugimoto H, et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(16), 2300-2305. [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Boc-4-AP. [Link]

-

Liu G, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683-3686. [Link]

-

Lin L, et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

-

Vasilevsky S, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6268. [Link]

-

Rekka E, et al. (1996). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. Bioorganic & Medicinal Chemistry, 4(11), 1887-1895. [Link]

-

Schepmann D, et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 13(1), 64-77. [Link]

-

ResearchGate. Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

ResearchGate. Structure activity relationship of piperidine derivatives. [Link]

- Google Patents. (2024). Preparation method of initial amino acid Boc-Pip (Fmoc). CN115650903A.

- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. CN105130879A.

-

PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

-

Garbaccio RM, et al. (2004). Scaffold oriented synthesis. Part 1: Design, preparation, and biological evaluation of thienopyrazoles as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(20), 5133-5137. [Link]

-

Słoczyńska K, et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076. [Link]

-

Lee S, et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules, 26(8), 2117. [Link]

-

Addie M, et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(N-BOC-Amino)-1-butylpiperidine in Modern Drug Discovery

An In-depth Technical Guide for Medicinal and Process Chemists

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a multitude of approved therapeutic agents due to its favorable physicochemical properties and ability to confer conformational rigidity.[1] This guide delves into the synthesis, characterization, and strategic application of a key derivative, 4-(N-BOC-Amino)-1-butylpiperidine (also known as tert-butyl (1-butylpiperidin-4-yl)carbamate). While its direct precursor, tert-butyl piperidin-4-ylcarbamate, is a widely used commercial building block, the introduction of the N-butyl group significantly alters its lipophilicity and steric profile, offering distinct advantages in the synthesis of novel chemical entities. This document provides a field-proven, in-depth examination of its primary synthetic route, practical experimental protocols, and the strategic rationale for its deployment in drug development programs.

Introduction: The Piperidine Moiety and the Role of N-Alkylation

The piperidine ring is a privileged scaffold in pharmaceutical science, prized for its three-dimensional structure which allows for precise vectoral presentation of substituents to engage with biological targets.[1] The nitrogen atom at the 1-position serves as a critical handle for chemical modification, modulating the molecule's basicity (pKa), solubility, and pharmacokinetic profile.

The subject of this guide, this compound, is a bifunctional building block. It features:

-

A BOC-protected amine at the 4-position, which serves as a latent nucleophile, ready for deprotection and subsequent elaboration.

-

A butyl group at the 1-position nitrogen, which increases lipophilicity and provides a specific steric footprint, often crucial for optimizing ligand-receptor interactions or improving cell permeability.

The strategic value of this building block lies in its ability to introduce a pre-functionalized, lipophilic piperidine core into a target molecule, streamlining complex syntheses.

Core Synthesis: Reductive Amination Pathway

The most efficient and industrially scalable method for preparing this compound is through the reductive amination of its commercially available precursor, tert-butyl piperidin-4-ylcarbamate, with butyraldehyde. This one-pot reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.

Causality of Reagent Selection

The choice of reducing agent is critical for the success of this transformation. While strong reducing agents like lithium aluminum hydride (LiAlH₄) could reduce the carbonyl group of butyraldehyde directly, they are not suitable for reductive amination. Milder, more selective reagents are required.

-

Sodium Triacetoxyborohydride (STAB) : This is the reagent of choice for modern reductive aminations.[2] It is sufficiently mild to not reduce the starting aldehyde, yet reactive enough to efficiently reduce the intermediate iminium ion. Its steric bulk and moderate reactivity contribute to high selectivity and minimal side reactions. Acetic acid is often used as a catalyst to facilitate iminium ion formation.[3]

-

Sodium Cyanoborohydride (NaBH₃CN) : Historically a popular choice, it is also selective for the iminium ion over the carbonyl group, especially at a slightly acidic pH.[2][3] However, its high toxicity and the potential liberation of hydrogen cyanide gas make it less desirable from a safety and environmental perspective, particularly on a larger scale.[3]

For this guide, we will focus on the protocol utilizing the safer and highly efficient Sodium Triacetoxyborohydride.

Visualizing the Synthetic Workflow

The logical flow of the synthesis is depicted below. It is a robust, self-validating process where the consumption of starting materials and formation of the product can be easily monitored by standard analytical techniques like TLC or LC-MS.

Sources

Physical and chemical characteristics of 4-(N-BOC-Amino)-1-butylpiperidine

An In-depth Technical Guide to 4-(N-BOC-Amino)-1-butylpiperidine: Physicochemical Characteristics, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of tert-butyl (1-butylpiperidin-4-yl)carbamate, systematically referred to as this compound. The piperidine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. This guide is structured to deliver expert insights and practical methodologies for researchers, scientists, and professionals in drug development. We will delve into the molecule's core characteristics, logical synthesis pathways, and its potential as a versatile building block in modern organic synthesis.

Molecular Structure and Core Chemical Identity

This compound, with the CAS Number 160390-21-8 , represents a bifunctional piperidine derivative. Its structure is characterized by two key modifications to the core piperidine ring:

-

A tert-butyloxycarbonyl (BOC) protecting group attached to the amino function at the C4 position. This renders the primary amine a carbamate, a crucial feature for modulating reactivity and enabling sequential chemical transformations. The BOC group is known for its stability in a wide range of reaction conditions while being readily removable under acidic conditions.

-

An N-butyl group at the piperidine nitrogen (N1 position). This alkyl substituent significantly increases the molecule's lipophilicity and can play a role in modulating its pharmacokinetic properties or steric profile in target engagement.

These features make the compound a valuable intermediate, allowing for selective reactions at either the N1 position (after BOC deprotection) or through modifications of the N-butyl group.

Caption: Workflow for Synthesis Strategy A: Reductive Amination.

Synthetic Strategy B: BOC Protection of an Amine Precursor

An alternative route begins with 1-butyl-4-aminopiperidine. The primary amine at the C4 position is then selectively protected using Di-tert-butyl dicarbonate (Boc₂O).

Causality and Experimental Choice: The N1 piperidine nitrogen is a tertiary amine and thus unreactive towards Boc₂O. The C4 position holds a primary amine, which is highly nucleophilic and will readily react with the electrophilic carbonyl carbon of Boc₂O. The reaction is typically run in a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The base serves to deprotonate the ammonium salt that forms during the reaction, driving the equilibrium towards the product and neutralizing the generated acid.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a self-validating system for the synthesis of this compound from commercially available starting materials.

Objective: To synthesize tert-butyl (1-butylpiperidin-4-yl)carbamate with high purity.

Materials:

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-(N-Boc-amino)piperidine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

-

Addition of Aldehyde: Add butanal (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. Rationale: Portion-wise addition controls the initial exothermic reaction and gas evolution. The reaction is typically monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (usually 2-12 hours).

-

Workup - Quenching: Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃. Rationale: This step quenches any remaining reducing agent and neutralizes the acetic acid.

-

Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Workup - Washing: Wash the combined organic phase sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to afford the pure this compound as a solid or oil.

Applications in Research and Drug Development

While specific applications for this exact molecule are not widely published, its structure makes it a highly relevant building block in several areas of medicinal chemistry and pharmaceutical development. [3][4]

-